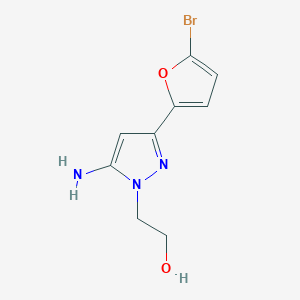
2-(5-Amino-3-(5-bromofuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Amino-3-(5-bromofuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol is a heterocyclic compound that contains both furan and pyrazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-(5-bromofuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the bromination of a suitable precursor, such as furan, using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Coupling of the Rings: The bromofuran and pyrazole rings are then coupled using a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine.
Formation of the Ethan-1-ol Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
2-(5-Amino-3-(5-bromofuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
2-(5-Amino-3-(5-bromofuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structure and reactivity.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used as a probe in biological studies to understand its interaction with various biomolecules.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
作用机制
The mechanism of action of 2-(5-Amino-3-(5-bromofuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.
Pathways Involved: It modulates signaling pathways related to cell growth, apoptosis, and immune response.
相似化合物的比较
Similar Compounds
- 2-(5-Amino-3-(5-chlorofuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol
- 2-(5-Amino-3-(5-methylfuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol
- 2-(5-Amino-3-(5-nitrofuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol
Uniqueness
2-(5-Amino-3-(5-bromofuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs.
生物活性
2-(5-Amino-3-(5-bromofuran-2-yl)-1H-pyrazol-1-yl)ethan-1-ol is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrazole ring fused with a furan moiety, which is significant for its biological activity. The synthesis typically involves the reaction of 5-bromofuran derivatives with hydrazine to form the pyrazole structure, followed by subsequent functionalization to introduce the ethan-1-ol group.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, related pyrazole derivatives have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro studies suggest that these compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. The compound’s ability to inhibit cell proliferation in cancer cell lines has been attributed to its interaction with specific molecular targets involved in cell cycle regulation and apoptosis. For example, pyrazole derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with key enzymes or receptors involved in cellular signaling pathways. This interaction may lead to alterations in gene expression and subsequent biological responses.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry investigated the antimicrobial properties of various pyrazole derivatives, including those related to this compound. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential .
Study 2: Anticancer Activity
In a separate study focusing on cancer cell lines, researchers evaluated the cytotoxic effects of several pyrazole derivatives. The findings revealed that compounds structurally similar to this compound induced apoptosis in breast cancer cells, with IC50 values ranging from 15 to 25 µM .
Comparative Analysis of Similar Compounds
属性
分子式 |
C9H10BrN3O2 |
|---|---|
分子量 |
272.10 g/mol |
IUPAC 名称 |
2-[5-amino-3-(5-bromofuran-2-yl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C9H10BrN3O2/c10-8-2-1-7(15-8)6-5-9(11)13(12-6)3-4-14/h1-2,5,14H,3-4,11H2 |
InChI 键 |
NDWAEYIIYULLHS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(OC(=C1)Br)C2=NN(C(=C2)N)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















